

A-Z Guide to Spectroscopic Analysis of 4-Bromo-3,5-dichloroaniline

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Compound of Interest

Compound Name: 4-Bromo-3,5-dichloroaniline

Cat. No.: B064490

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Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound **4-Bromo-3,5-dichloroaniline** (CAS No. 1940-29-0). Designed for researchers and professionals in drug development and chemical synthesis, this document offers an in-depth, predictive interpretation of the Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships between the molecular structure and its spectral output, providing a robust framework for the unequivocal identification and characterization of this halogenated aromatic amine. Methodologies for data acquisition are detailed, and all predictive data is supported by established spectroscopic principles and comparisons with analogous structures.

Introduction and Physicochemical Profile

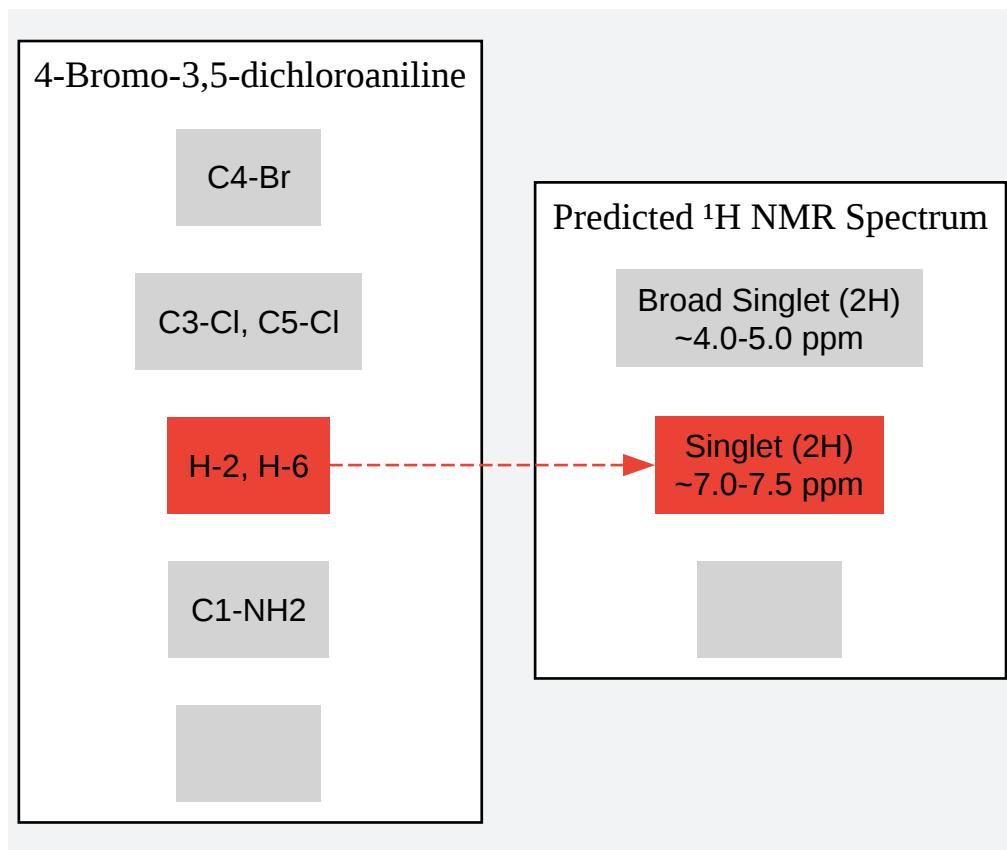
4-Bromo-3,5-dichloroaniline is a polyhalogenated aromatic amine. Its structural complexity and the presence of multiple reactive sites make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes. The precise characterization of such molecules is paramount to ensuring the purity, efficacy, and safety of the final products. Spectroscopic methods provide the necessary tools for this rigorous analysis.

The fundamental properties of **4-Bromo-3,5-dichloroaniline** are summarized below.

Property	Value	Source
IUPAC Name	4-Bromo-3,5-dichloroaniline	N/A
CAS Number	1940-29-0	[1] [2]
Molecular Formula	C ₆ H ₄ BrCl ₂ N	[1] [2]
Molecular Weight	240.91 g/mol	[1]
Appearance	Predicted: White to off-white crystalline solid	N/A
Purity	≥ 95-97% (Commercially available)	[2] [3]

Molecular Structure and Symmetry Analysis

To accurately predict and interpret spectroscopic data, a foundational understanding of the molecule's structure and symmetry is essential. **4-Bromo-3,5-dichloroaniline** possesses a C_{2v} symmetry axis passing through the C1-N and C4-Br bonds. This symmetry renders the two aromatic protons (H-2 and H-6) chemically and magnetically equivalent. Likewise, the two chlorine-bearing carbons (C-3 and C-5) are equivalent. This structural equivalence is a critical factor that simplifies the resulting NMR spectra.



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Caption: Correlation between molecular protons and predicted ¹H NMR signals.

4.2. ¹³C NMR Spectroscopy: Carbon Skeleton Mapping

Predicted ¹³C NMR Spectrum

The C_{2v} symmetry results in four distinct carbon signals in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are predicted based on additive effects of the substituents on the benzene ring. [4][5]

Predicted δ (ppm)	Assignment	Interpretation
~145	C1	The carbon atom bonded to the electron-donating amino group (C-N) is expected to be significantly deshielded.
~130	C3, C5	The two equivalent carbons bonded to chlorine (C-Cl) are deshielded by the electronegative halogen.
~120	C2, C6	The two equivalent carbons bonded to hydrogen (C-H) are the most shielded of the aromatic carbons.

| ~115 | C4 | The carbon atom bonded to bromine (C-Br) is shielded relative to the C-Cl carbons, a phenomenon known as the "heavy atom effect". [5]]

Mass Spectrometry (MS): Molecular Weight and Isotopic Fingerprinting

5.1. Rationale and Experimental Approach

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For **4-Bromo-3,5-dichloroaniline**, the presence of one bromine atom (isotopes ^{79}Br and ^{81}Br) and two chlorine atoms (isotopes ^{35}Cl and ^{37}Cl) creates a highly characteristic and complex isotopic pattern for the molecular ion (M^+). This pattern is a powerful confirmation of the elemental composition.

Protocol: Electron Ionization (EI) Mass Spectrum Acquisition

- Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe, and vaporized.

- Ionization: The gaseous molecules are bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: Ions are detected, and a mass spectrum is generated, plotting relative abundance against m/z.

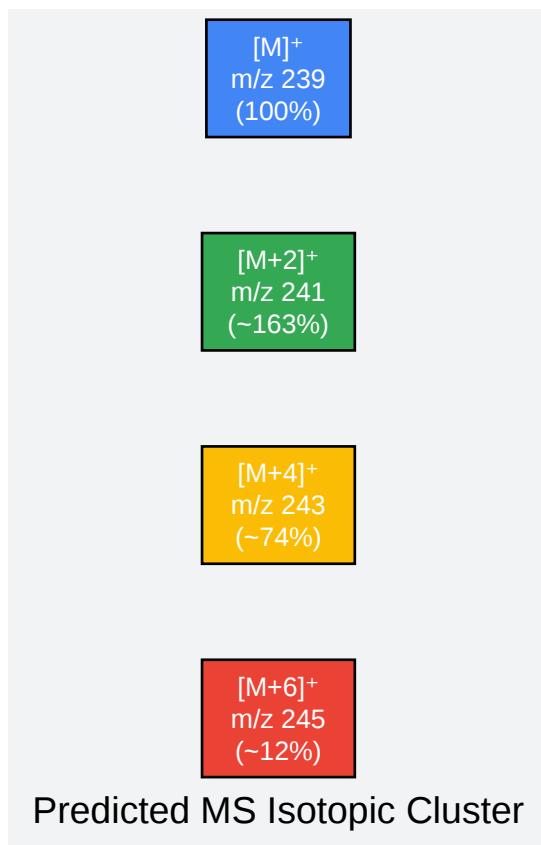
5.2. Predicted Mass Spectrum and Isotopic Pattern

The key feature in the mass spectrum will be the molecular ion cluster. The exact mass is calculated using the most abundant isotopes (^{79}Br , ^{35}Cl). The isotopic abundances are approximately: ^{79}Br (50.7%), ^{81}Br (49.3%); ^{35}Cl (75.8%), ^{37}Cl (24.2%). [6] This leads to a complex pattern of peaks separated by 2 Da.

Predicted Molecular Ion Isotopic Cluster

m/z	Isotopic Composition	Predicted Relative Abundance (%)
239	$\text{C}_6\text{H}_4(\text{Br}^{79})(\text{Cl}^{35})_2\text{N}$	~100
241	$\text{C}_6\text{H}_4(\text{Br}^{81})(\text{Cl}^{35})_2\text{N}$ + $\text{C}_6\text{H}_4(\text{Br}^{79})(\text{Cl}^{35})(\text{Cl}^{37})\text{N}$	~163
243	$\text{C}_6\text{H}_4(\text{Br}^{81})(\text{Cl}^{35})(\text{Cl}^{37})\text{N}$ + $\text{C}_6\text{H}_4(\text{Br}^{79})(\text{Cl}^{37})_2\text{N}$	~74
245	$\text{C}_6\text{H}_4(\text{Br}^{81})(\text{Cl}^{37})_2\text{N}$	~12

This unique 100:163:74:12 pattern is an unambiguous fingerprint for a molecule containing one bromine and two chlorine atoms. [7][8]



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Caption: Predicted relative abundances for the molecular ion cluster.

Safety and Handling

4-Bromo-3,5-dichloroaniline should be handled with appropriate care in a well-ventilated area or chemical fume hood. [4]Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS). [4]

Conclusion

The combination of IR, NMR, and mass spectrometry provides a complete and self-validating system for the structural elucidation of **4-Bromo-3,5-dichloroaniline**. IR spectroscopy confirms the presence of the primary aromatic amine functional group. 1H and ^{13}C NMR spectroscopy reveal the symmetry of the molecule and the specific electronic environments of the hydrogen and carbon atoms. Finally, high-resolution mass spectrometry confirms the molecular formula

and provides a definitive elemental composition through its characteristic isotopic signature. This multi-faceted spectroscopic approach ensures the authoritative identification required for research and quality control in the chemical and pharmaceutical industries.

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